Product packaging for Tripropylsilanol(Cat. No.:CAS No. 17888-60-7)

Tripropylsilanol

Cat. No.: B096355
CAS No.: 17888-60-7
M. Wt: 174.36 g/mol
InChI Key: IOANYFLVSWZRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripropylsilanol is an organosilicon compound featuring a silicon atom bonded to a hydroxyl group (-OH) and three propyl groups. This structure places it within the broader silanol family, compounds known for their significant role in research and industrial applications as intermediates and building blocks for more complex materials . Silanols are typically produced through the hydrolysis of silane precursors . In research settings, silanols like this compound are valued for their reactivity. A primary application is in surface treatment and modification , where they can act as adhesion promoters or coupling agents between organic and inorganic materials . The hydrophilic nature of the silanol group allows it to interact with polar surfaces, while the organic propyl chains can impart hydrophobic properties or compatibility with other organic systems . This makes it a candidate for creating specialized coatings on glass, metal, or plastics, and for protecting electronic components from moisture . Furthermore, this compound serves as a key intermediate in polymer and silicone production . Silanols readily undergo condensation reactions to form siloxane bonds (Si-O-Si), which are the fundamental backbone of silicone polymers . These polymers are known for their flexibility, thermal stability, and chemical resistance, with applications ranging from elastomers and sealants to adhesives . The compound may also be utilized in the synthesis of silanol-functional silicones for room-temperature vulcanizable (RTV) systems and as a structure control additive in silicone rubber compounding . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22OSi B096355 Tripropylsilanol CAS No. 17888-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17888-60-7

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

hydroxy(tripropyl)silane

InChI

InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3

InChI Key

IOANYFLVSWZRND-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)O

Canonical SMILES

CCC[Si](CCC)(CCC)O

Synonyms

Tripropylsilanol

Origin of Product

United States

Synthetic Methodologies for Tripropylsilanol

Direct Synthesis Routes to Tripropylsilanol

Direct synthesis focuses on forming the silicon-hydroxyl bond as a fundamental part of the main reaction pathway, either through carbon-silicon bond formation followed by quenching or by direct oxidation of a tripropylsilane (B1662110).

The synthesis of silanols can be achieved using organometallic reagents, which are compounds containing a carbon-metal bond. utexas.edu Reagents like Grignard (organomagnesium) and organolithium compounds act as potent nucleophiles. utexas.edulibretexts.org In this approach, a propyl organometallic reagent, such as propylmagnesium bromide or propyllithium, is reacted with a silicon compound containing four leaving groups, like silicon tetrachloride or tetraethoxysilane.

The reaction proceeds through the nucleophilic attack of the carbanionic propyl group on the electrophilic silicon atom. libretexts.org This step is repeated three times to attach the three propyl groups to the silicon center. The reaction is typically completed by a final hydrolysis step, where the remaining leaving group on the silicon (e.g., a chloride or ethoxy group) is replaced by a hydroxyl group, yielding this compound. This method provides a foundational route for creating specific carbon-silicon bonds. libretexts.org

A more direct route involves the oxidation of Tripropylsilane. Research has demonstrated highly efficient methods for this transformation using catalytic systems. One such system employs an organocatalyst, such as a perfluoroketone, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). amazonaws.com This method has been reported to produce this compound in yields as high as 99%. amazonaws.com The reaction is typically conducted in a solvent like tert-butanol (B103910) or acetonitrile. amazonaws.com

Another effective catalyst for this transformation is Methyltrioxo rhenium (MTO). iastate.edu When paired with hydrogen peroxide, MTO can quantitatively convert silanes into their corresponding silanols. iastate.edu A challenge with this method can be the subsequent condensation of the silanol (B1196071) product to form a disiloxane (B77578) (Tripropylsilyloxy-tripropylsilane). iastate.edu To mitigate this side reaction, urea-hydrogen peroxide (UHP) can be used as the oxidant, which minimizes the amount of water present and thus reduces the rate of dimerization. iastate.edu

Table 1: Research Findings on Catalytic Oxidation of Silanes to Silanols

Catalyst System Oxidant Substrate Product Yield Notes
Perfluoroketone F 30% aq. H₂O₂ Tripropylsilane This compound 99% Reaction monitored by GC-MS; product purified by flash column chromatography. amazonaws.com
MTO H₂O₂ Silane (B1218182) Silanol Quantitative MTO activates H₂O₂ to form potent oxidizing species. iastate.edu
MTO Urea-H₂O₂ Triethylsilane Triethylsilanol High UHP is used to minimize water and prevent dimerization to disiloxane. iastate.edu

Hydrolytic Pathways for this compound Precursors

Hydrolysis represents a common and straightforward method for synthesizing silanols from suitable precursors. This involves reacting a functionalized tripropylsilane derivative with water to replace a leaving group with a hydroxyl group.

Tripropylalkoxysilanes, such as tripropylethoxysilane or tripropylmethoxysilane, serve as effective precursors to this compound. The hydrolysis of these compounds involves cleaving the silicon-oxygen bond of the alkoxy group (O-R) and forming a silicon-hydroxyl bond (Si-OH). This reaction can be catalyzed by either an acid or a base. google.com

In a typical acid-catalyzed process, between 2 to 4 moles of water are used for each mole of the alkoxysilane, with a small amount of an acid catalyst. google.com The reaction is generally conducted at temperatures ranging from -20 to 100°C. google.com The choice of catalyst and reaction conditions can influence the reaction rate and the potential for side reactions, such as self-condensation of the silanol product.

Tripropylhalosilanes, primarily Tripropylchlorosilane, are highly reactive precursors that readily undergo hydrolysis. The reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the halide ion (e.g., Cl⁻) and the formation of the silanol.

This reaction is typically rapid and efficient. Due to the formation of a hydrohalic acid (like HCl) as a byproduct, a base is often added to the reaction mixture to neutralize the acid and drive the reaction to completion. The simplicity and high reactivity of halosilanes make this a common laboratory method for silanol preparation.

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly relevant in evaluating the synthesis of compounds like this compound.

Catalysis: Catalytic routes, such as the oxidation of tripropylsilane, are superior to stoichiometric ones. yale.edu Catalytic reagents are used in small amounts and are regenerated, minimizing waste compared to organometallic syntheses that require stoichiometric amounts of reagents. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org The direct oxidation of tripropylsilane to this compound has a very high atom economy, as the only byproduct is water. In contrast, organometallic routes often have lower atom economy due to the formation of salt byproducts.

Safer Solvents and Auxiliaries: Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. sigmaaldrich.com Hydrolytic pathways often use water as a reactant and solvent, which is a benign and environmentally safe choice. Catalytic oxidations have been demonstrated in solvents like tert-butanol, which is preferable to more hazardous options. amazonaws.com

Reduce Derivatives: Unnecessary derivatization, such as creating a halide or alkoxide precursor, should be avoided if possible because it requires additional reagents and generates waste. yale.eduacs.org The catalytic oxidation of tripropylsilane directly to this compound is an excellent example of this principle in action, as it bypasses the need to first convert the silane into a hydrolyzable precursor.

By applying these principles, synthetic chemists can choose or develop pathways that are not only efficient in yield but also environmentally and economically more sustainable.

Reaction Mechanisms and Kinetic Studies Involving Tripropylsilanol and Analogous Silanols

Hydrolysis Mechanisms of Organosilane Precursors to Silanols

The initial step in the formation of tripropylsilanol is the hydrolysis of a suitable precursor, typically a tripropylalkoxysilane. This process involves the cleavage of a silicon-alkoxy (Si-OR) bond and the formation of a silicon-hydroxyl (Si-OH) bond. The reaction's progression is significantly influenced by the presence of acid or base catalysts. nih.govunm.edu

Under acidic conditions, the hydrolysis of organosilane precursors is initiated by the rapid protonation of the oxygen atom in the alkoxy group (-OR). nih.govgelest.com This protonation makes the silicon atom more electrophilic and, therefore, more susceptible to a backside nucleophilic attack by a water molecule. nih.gov This mechanism is generally considered a bimolecular nucleophilic displacement reaction (SN2-Si). unm.edu

The proposed mechanism proceeds as follows:

Protonation: An alkoxide group is rapidly protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This step is typically the rate-determining step.

Deprotonation: The resulting intermediate releases a proton to form the silanol (B1196071) and regenerate the acid catalyst.

The reaction rate under acidic catalysis is generally first-order with respect to the silane (B1218182) concentration. nih.gov The kinetics are significantly faster than under neutral or basic conditions. gelest.com For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) in an acidic medium was found to be 58 kJ mol⁻¹. researchgate.net The rate of acid-catalyzed hydrolysis is sensitive to the steric bulk of the alkoxy groups, with smaller groups hydrolyzing faster. The general trend for hydrolysis rates is: methoxy (B1213986) (-OCH₃) > ethoxy (-OC₂H₅) > propoxy (-OC₃H₇). gelest.com

In a basic medium, the hydrolysis mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻). nih.govunm.edu This attack forms a negatively charged, pentacoordinate transition state or intermediate. nih.govingentaconnect.com The subsequent departure of the leaving group (alkoxide ion, -OR) is facilitated by this intermediate structure. researchgate.net The alkoxide ion is then protonated by water to form an alcohol.

The proposed SN2-Si mechanism in a basic medium is:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a pentacoordinate intermediate.

Leaving Group Departure: The alkoxide group is expelled from the intermediate.

Protonation: The resulting alkoxide ion abstracts a proton from a water molecule, regenerating the hydroxide catalyst.

The reaction kinetics are strongly influenced by the inductive effects of the substituents on the silicon atom. Electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. ingentaconnect.com Conversely, electron-donating groups, such as the propyl groups in a tripropylsilane (B1662110) precursor, decrease the rate of hydrolysis under basic conditions. unm.edu The activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane in an alkaline medium was determined to be 20 kJ mol⁻¹. researchgate.net

Hydrolysis of organosilanes can occur in a neutral medium, but the reaction is significantly slower compared to acid- or base-catalyzed pathways. gelest.comresearchgate.net The reaction still proceeds via a nucleophilic attack by water on the silicon atom. However, water is a much weaker nucleophile than the hydroxide ion, and without protonation to increase the electrophilicity of the silicon atom, the activation energy for the reaction is considerably higher. The hydrolysis rate reaches its minimum around a pH of 7. unm.edu For γ-methacryloxypropyltrimethoxysilane, complete hydrolysis required significantly longer times under near-neutral pH conditions compared to acidic or basic environments. tandfonline.com

Both steric and inductive (electronic) factors of the organic substituents attached to the silicon atom play a crucial role in determining the rate of hydrolysis. nih.govtandfonline.com

Inductive Effects: The electronic nature of the alkyl or aryl groups influences the electrophilicity of the silicon atom.

In base-catalyzed hydrolysis , electron-donating groups decrease the rate of reaction. unm.edu They destabilize the negatively charged pentacoordinate transition state, thus increasing the activation energy. ingentaconnect.com Conversely, electron-withdrawing groups stabilize this transition state and significantly accelerate the hydrolysis rate. ingentaconnect.com

Steric Effects: The size of the substituents on the silicon atom can hinder the approach of the nucleophile (water or hydroxide).

The hydrolysis rate of tri-n-alkylsilanes decreases as the chain length of the alkyl group increases, following the series: ethyl > propyl > butyl. wikipedia.org

Branched alkyl groups cause a greater steric hindrance than straight-chain n-alkyl groups, leading to a much slower reaction rate. Trialkylsilanes with n-alkyl residues react approximately 10 times faster than those with branched alkyl residues. wikipedia.org

The size of the leaving alkoxy group also has a significant impact, with smaller groups being displaced more rapidly (e.g., methoxy > ethoxy). gelest.com

The following table summarizes the influence of these factors on hydrolysis rates.

FactorConditionEffect on Hydrolysis RateRationale
Inductive Acidic (pH < 7)Electron-donating groups (e.g., propyl) slightly increase the rate.Stabilizes the positively charged transition state. unm.edu
Inductive Basic (pH > 7)Electron-donating groups (e.g., propyl) decrease the rate.Destabilizes the negatively charged pentacoordinate intermediate. unm.eduingentaconnect.com
Steric GeneralLarger alkyl groups (e.g., propyl vs. methyl) decrease the rate.Increased steric hindrance impedes the approach of the nucleophile. wikipedia.org
Steric GeneralLarger alkoxy groups (e.g., propoxy vs. methoxy) decrease the rate.Increased steric bulk of the leaving group slows the reaction. gelest.com

Condensation Reaction Mechanisms of this compound and Related Silanols

Following hydrolysis, the resulting silanols, such as this compound, can undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing a molecule of water. nih.gov This polymerization process is also catalyzed by acids or bases.

In acidic solutions, the condensation of silanols is believed to proceed through an SN2-Si type mechanism. ingentaconnect.com The reaction is initiated by the protonation of a hydroxyl group on one silanol molecule. This makes the silicon atom more electrophilic and converts the hydroxyl group into a better leaving group (water). A second, unprotonated silanol molecule then acts as a nucleophile, attacking the protonated silicon center and displacing a water molecule. nih.govingentaconnect.com

The mechanistic steps are:

Protonation: A silanol molecule is protonated to form a siloxonium ion, R₃SiOH₂⁺.

Nucleophilic Attack: The oxygen atom of a second silanol molecule attacks the silicon atom of the siloxonium ion.

Deprotonation: A proton is lost from the resulting intermediate to form the disiloxane (B77578) and regenerate the acid catalyst.

The rate of condensation is influenced by the acidity of the silanols and steric factors. Electron-providing alkyl groups, like propyl, are expected to reduce the acidity of the silanol. unm.edu While electron-withdrawing groups can make the silanol a better electrophile (more positive charge on silicon), they also make it a poorer nucleophile (less electron density on the oxygen). ingentaconnect.com The activation energies for acid-catalyzed condensation of silanols are generally low. For example, the activation energy for the condensation of methylsilanetriol (B1219558) in an acidic aqueous solution was measured to be 10.9 kcal/mol. ingentaconnect.com

Base-Catalyzed Condensation Kinetics and Mechanistic Pathways (e.g., Nucleophilic Attack)

The base-catalyzed condensation of this compound and analogous silanols into siloxanes is a cornerstone of silicone chemistry. The reaction proceeds through a nucleophilic substitution mechanism at the silicon center (SN2-Si). nih.govingentaconnect.com In an alkaline medium, the reaction is initiated by the deprotonation of a silanol's hydroxyl group by a base (e.g., hydroxide ion), forming a highly reactive silanolate anion (R₃SiO⁻). nih.gov This silanolate is a significantly stronger nucleophile than the neutral silanol.

The proposed mechanistic pathway is summarized below:

Deprotonation (Fast): (CH₃CH₂CH₂)₃SiOH + OH⁻ ⇌ (CH₃CH₂CH₂)₃SiO⁻ + H₂O

Nucleophilic Attack (Slow, Rate-Determining): (CH₃CH₂CH₂)₃SiO⁻ + (CH₃CH₂CH₂)₃SiOH → [(CH₃CH₂CH₂)₃Si-O-Si(CH₂CH₂CH₃)₃]⁻ + OH⁻

Product Formation: [(CH₃CH₂CH₂)₃Si-O-Si(CH₂CH₂CH₃)₃]⁻ + OH⁻ → (CH₃CH₂CH₂)₃Si-O-Si(CH₂CH₂CH₃)₃ + OH⁻

This SN2-Si mechanism is characterized by a bimolecular displacement process involving a transition state that resembles a trigonal bipyramid. ingentaconnect.comunishivaji.ac.in

Quantitative Analysis of Steric and Inductive Effects on Condensation Rates

The rate of base-catalyzed condensation is profoundly influenced by the electronic (inductive) and steric properties of the organic substituents attached to the silicon atom. nih.govunm.edu

Steric Effects: The condensation reaction is highly sensitive to steric hindrance. nih.gov The bulky nature of the three propyl groups in this compound creates significant steric crowding around the silicon center. This hinders the backside nucleophilic attack by the incoming silanolate anion, thereby slowing the rate of condensation compared to silanols with smaller substituents like methyl or ethyl groups. In acid-catalyzed condensation of dialkylsilanediols, steric effects have been shown to predominate over inductive effects. unm.edu

Inductive Effects: Alkyl groups, such as the propyl group, are electron-donating (+I effect). They increase the electron density on the silicon atom, which reduces its electrophilicity. unm.edu A less electrophilic silicon center is less susceptible to nucleophilic attack, leading to a decreased reaction rate. Conversely, substituting alkyl groups with electron-withdrawing groups can dramatically accelerate the reaction by making the silicon atom more electron-deficient. For instance, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane, which has an electron-withdrawing chloromethyl group, is 1600 times faster than that of the analogous n-propyl substituted silane, which has similar steric bulk. ingentaconnect.com

The following table illustrates the qualitative and quantitative impact of these effects on reaction rates.

ParameterEffect of Propyl GroupImpact on Condensation RateQuantitative Comparison Example
Steric EffectHigh steric hindranceDecreases rateCondensation rate order: (CH₃)₃SiOH > (C₂H₅)₃SiOH > (n-C₃H₇)₃SiOH
Inductive EffectElectron-donating (+I)Decreases raten-Propyl substituted silane hydrolysis is 1600x slower than chloromethyl substituted silane. ingentaconnect.com

pH-Dependent Modulations of Silanol Condensation Reaction Rates

The rate of silanol condensation exhibits a distinct U-shaped dependence on pH. The reaction is slowest in the neutral pH range and is catalyzed by both acidic and basic conditions. researchgate.netresearchgate.net For monosilanols like this compound, the minimum condensation rate is observed at a pH between 6.5 and 7. afinitica.com

Under Basic Conditions (pH > 7): The rate of condensation increases significantly. This is because the concentration of the highly nucleophilic deprotonated silanolate anion ((CH₃CH₂CH₂)₃SiO⁻) increases with pH, accelerating the SN2-Si mechanism as described in section 3.2.2. nih.govunm.edu

Under Acidic Conditions (pH < 4): The reaction rate also increases, but through a different mechanism. In an acidic medium, a silanol's hydroxyl group is first protonated in a rapid equilibrium step, forming (CH₃CH₂CH₂)₃SiOH₂⁺. nih.gov This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a neutral silanol molecule. nih.govunm.edu

Near Neutral pH (pH 4-7): In this range, the concentrations of both the silanolate anion and the protonated silanol species are minimal. Consequently, the reaction proceeds at its slowest rate. researchgate.netafinitica.com

The relationship between pH and the relative rate of condensation is summarized in the table below.

pH RangeCatalysis TypePrimary Reactant SpeciesRelative Condensation Rate
< 4Acid-catalyzedR₃SiOH₂⁺ (protonated silanol)High
4 - 7MinimalR₃SiOH (neutral silanol)Low (Minimum at ~pH 7) afinitica.com
> 7Base-catalyzedR₃SiO⁻ (silanolate)High

Silylation Reactions Employing this compound as a Silylating Agent

This compound can be used as a silylating agent to introduce the tripropylsilyl group [(CH₃CH₂CH₂)₃Si-] onto other molecules, typically to protect a hydroxyl group. This process involves a dehydrative condensation reaction between this compound and a compound containing a non-silanol hydroxyl group (e.g., an alcohol, R'-OH). google.com

Mechanisms of Hydroxyl Group Silylation with this compound

The silylation of a hydroxyl group with this compound is a condensation reaction that forms a silyl (B83357) ether and water. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2-Si) mechanism. unishivaji.ac.in The hydroxyl group of the substrate (R'-OH) acts as the nucleophile, attacking the silicon atom of the this compound.

The reaction is often sluggish and requires a catalyst to proceed efficiently by facilitating the removal of the water by-product. unishivaji.ac.ingoogle.com In the presence of certain catalysts, such as specific metal halides or triflates, the mechanism involves the activation of the silanol. google.com The catalyst enhances the electrophilicity of the silicon atom, making it more susceptible to attack by the alcohol's hydroxyl group. The process results in the formation of a new silicon-oxygen bond, yielding a tripropylsilyl ether. google.com

Optimization of Reaction Conditions for Silylation Efficiency

The efficiency of silylation using this compound depends on several key reaction parameters that must be optimized.

Catalyst: The choice of catalyst is crucial. While traditional methods for silylation often use chlorosilanes with a tertiary amine base, the silylation with silanols requires a catalyst that promotes dehydrative condensation. google.comnih.gov Compounds such as metal halides (e.g., MXn) or silyl triflates can effectively catalyze the reaction. google.com

Temperature and Time: Reaction temperature and duration are critical variables. An optimal temperature provides sufficient energy to overcome the activation barrier without causing degradation of reactants or products. A full factorial design of experiments can be used to determine the optimal combination of time and temperature to achieve the highest yield. nih.gov

Solvent: The choice of solvent can influence the reaction mechanism and rate. Polar aprotic solvents can accelerate silylation reactions that proceed via an SN2-Si pathway. unishivaji.ac.in

Removal of Water: As water is a by-product, its removal can drive the reaction equilibrium toward the product side, thereby increasing the yield of the silyl ether.

The following table summarizes the influence of various conditions on silylation efficiency.

ParameterConditionEffect on Efficiency
Catalyst Presence of Lewis acids (e.g., metal halides) or triflates google.comIncreases reaction rate by activating the silanol.
Absence of catalystReaction is very slow.
Temperature Increasing temperature (within limits)Generally increases reaction rate. nih.gov
Excessive temperatureMay lead to side reactions or degradation.
Solvent Polar aprotic solventCan accelerate SN2-Si reactions. unishivaji.ac.in
By-product Removal Continuous removal of waterShifts equilibrium to favor product formation, increasing yield.

Other Notable Reactivity Profiles of this compound

Beyond condensation and silylation, this compound and other organosilanols exhibit important reactivity as powerful nucleophiles in palladium-catalyzed cross-coupling reactions, commonly known as the Hiyama coupling. sigmaaldrich.com This methodology provides a valuable route for forming carbon-carbon bonds.

In this context, the this compound is not the electrophile but serves as the nucleophilic partner. The reaction requires activation of the silanol, which can be achieved under either fluoride- or base-mediated conditions. Activation converts the relatively unreactive silanol into a hypercoordinate and highly nucleophilic silanolate species. sigmaaldrich.com This in situ generated silanolate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to couple with an organic halide (e.g., aryl or alkenyl halides), forming a new C-C bond.

Advantages of using organosilanols like this compound in Hiyama couplings include their stability to air and moisture, low toxicity, and the ease of preparation from inexpensive starting materials. sigmaaldrich.com

Polymerization and Oligomerization Phenomena of Organosilanols

Polycondensation Kinetics and Thermodynamic Equilibria of Triorganosilanols

The polycondensation of triorganosilanols like tripropylsilanol is a fundamental process in silicone chemistry, involving the conversion of monomeric silanols into larger siloxane structures. This transformation is governed by reaction kinetics and thermodynamic equilibria, which dictate the rate of polymerization and the final molecular weight distribution of the polymer. The process is a type of step-growth polymerization where monomers react to form dimers, trimers, and eventually long polymer chains, often with the elimination of a small molecule like water. youtube.comlibretexts.org

Mechanistic Investigations into Monomer Condensation Processes

The condensation of triorganosilanols, such as this compound, proceeds through mechanisms that are typically catalyzed by either acids or bases. unm.edunih.gov These catalysts are often necessary to achieve practical reaction rates. unm.edu

Acid-Catalyzed Mechanism: In an acidic medium, a silanol (B1196071) group is first protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a neutral silanol molecule. nih.gov This process results in the formation of a siloxane bond and the release of a hydronium ion.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxyl anion or a deprotonated silanolate anion directly attacks the silicon atom of a neutral silanol. nih.gov This forms a penta- or hexavalent intermediate or transition state, characteristic of an SN2-Si reaction mechanism. nih.gov The subsequent elimination of a hydroxide (B78521) ion yields the siloxane bridge.

The self-condensation of triorganosilanols can also be catalyzed by certain enzymes, such as Silicatein-α (Silα), which facilitates the formation of the disiloxane (B77578) product. mdpi.com This biocatalytic approach represents a greener alternative to traditional chemical catalysis, proceeding via the metathesis of silicon-oxygen bonds and releasing only water as a byproduct. mdpi.com

Advanced Studies on Siloxanol Oligomerization and Polycondensation

The initial condensation of this compound monomers leads to the formation of short-chain oligomers. Further reaction of these oligomers, known as polycondensation, results in higher molecular weight polysiloxanes. nih.gov The study of these processes is crucial as the degree of polymerization and the resulting siloxane conformations significantly impact the final polymer's applications. researchgate.net

During the polymerization of siloxanes, the formation of cyclic oligomers can occur alongside linear chains. rsc.org These cyclic byproducts, such as octamethylcyclotetrasiloxane (B44751) in the case of dimethylsilanols, are often formed through a "back-biting" mechanism where a terminal silanol group attacks a silicon atom within the same chain. nih.gov The formation of these cyclic species is thermodynamically favorable and represents a competing reaction pathway to linear polymer growth. rsc.org Advanced catalytic systems, such as homoconjugated acids, have been developed to selectively activate silanols over the siloxane backbone, thereby minimizing the formation of these cyclic byproducts and favoring the production of high-molecular-weight linear polymers. nih.gov

Formation and Structural Elucidation of Siloxane Networks and Polyorganosiloxanes

The conversion of this compound into polyorganosiloxanes involves the systematic formation of a network of siloxane bonds. This process begins with the hydrolysis of precursor molecules (if starting from alkoxysilanes) followed by condensation reactions. nih.govgelest.com

Pathways for Siloxane Bridge (Si-O-Si) Formation from Silanols

The fundamental reaction in the formation of polysiloxanes is the condensation of two silanol (Si-OH) groups to form a siloxane bridge (Si-O-Si) with the elimination of a water molecule. nih.gov This dehydrative condensation is the primary pathway for polymer growth. mdpi.com

An alternative, non-hydrolytic route to siloxane bond formation is the Piers-Rubinsztajn reaction. researchgate.netresearchgate.net This reaction involves the condensation between a hydrosilane (Si-H) and a silanol (Si-OH) or an alkoxysilane (Si-OR), catalyzed by a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (TPFPB). researchgate.netresearchgate.net This method provides a controlled synthesis of siloxane materials under mild conditions, releasing byproducts such as hydrogen or hydrocarbons instead of water. researchgate.net

The condensation process can occur between two monomer molecules, between a monomer and a growing oligomer, or between two oligomers. nih.gov These reactions, while seemingly sequential, can happen concurrently after the initial formation of silanol groups. gelest.com

Parametric Influences on Polymerization Rates and Resultant Polymer Architecture

Key parameters include:

Water/Silicon Ratio (R): In systems starting from alkoxysilanes, the molar ratio of water to silicon is critical. unm.edu Low R values under acidic conditions tend to produce weakly branched, linear, or "polymeric" networks. unm.edu Conversely, high R values under basic conditions favor the formation of more highly branched, "colloidal" particle-like structures. unm.edu

Catalyst Identity: Both acid and base catalysts are commonly used. unm.edu The type and concentration of the catalyst affect the rates of both hydrolysis and condensation. nih.govresearchgate.net For instance, in acidic media, condensation rates are often slower than hydrolysis, leading to more linear polymers. In basic media, condensation rates can be faster, particularly for larger oligomers, leading to more compact, highly branched structures. unm.edu

Temperature: Reaction temperature influences the rates of all reactions involved in the polymerization process. researchgate.nete3s-conferences.org Higher temperatures generally increase the reaction rate but can also affect the equilibrium position and the stability of intermediates. e3s-conferences.org

Solvent Systems: The choice of solvent can affect reaction kinetics and the solubility of reactants and products. researchgate.netnih.gov The solvent's polarity and ability to form hydrogen bonds can influence the conformation of the growing polymer chains and the aggregation of oligomers. nih.govmdpi.com For example, aprotic solvents may favor the preservation of certain oligomeric structures, while protic solvents can participate in hydrogen bonding and alter reaction pathways. nih.gov

ParameterEffect on Polymerization RateEffect on Polymer ArchitectureReferences
Water/Silicon Ratio (R)Affects hydrolysis and condensation rates, especially when starting from alkoxysilanes.Low R (acidic) → Linear, weakly branched. High R (basic) → Highly branched, colloidal. unm.edu
Catalyst IdentityStrongly influences reaction kinetics. Acids and bases catalyze different steps at different rates.Acidic → Less branched clusters. Basic → More branched clusters. unm.edunih.gov
TemperatureGenerally increases reaction rates according to Arrhenius equation.Can influence the degree of cross-linking and final network structure. researchgate.nete3s-conferences.org
Solvent SystemAffects reactant solubility and catalyst activity. Can influence reaction equilibrium.Polarity and hydrogen bonding capacity can alter oligomer conformation and aggregation. researchgate.netnih.gov

Mechanisms of Silsesquioxane Formation from Organosilanols

Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, where R is an organic substituent. nih.gov They often form well-defined, cage-like polyhedral structures. The formation of these structures from organosilanols, particularly from trifunctional precursors like organotrialkoxysilanes which hydrolyze to organosilanetriols, is a complex self-assembly process.

The mechanism begins with the hydrolysis of a trifunctional silane (B1218182) precursor to form a silanetriol. These reactive monomers then undergo condensation to form oligomeric species. nih.gov Depending on the reaction conditions (solvent, pH, temperature), these oligomers can arrange into specific, thermodynamically stable cage structures. nih.gov For example, incompletely condensed silsesquioxanes, such as T7 trisilanols, can serve as precursors that undergo further condensation to form larger, fully condensed cage structures like T8 cubes. nih.gov The process can be viewed as a competition between intramolecular condensation, which leads to cage formation, and intermolecular condensation, which leads to random or ladder-like polymers. nih.gov The choice of solvent is particularly critical, as it can direct the assembly towards different architectures. nih.gov

Methodologies for Molecular Weight Control and Tailoring of Polymer Architectures

The precise control over molecular weight and the architectural design of polymers derived from organosilanols, such as this compound, are critical for tailoring the final material properties for specific applications. The polycondensation of this compound, leading to poly(tripropylsiloxane), can be manipulated through various strategic methodologies to achieve desired molecular weights, polydispersity indices (PDI), and complex polymer architectures including linear, branched, and cross-linked structures.

Molecular Weight Control

Control over the molecular weight of poly(tripropylsiloxane) is fundamentally achieved by managing the stoichiometry of reactive groups, the kinetics of the condensation reaction, and the introduction of chain-terminating agents.

Stoichiometric Control and End-Capping Agents:

One of the primary methods for controlling the molecular weight in polycondensation reactions is the deliberate introduction of a stoichiometric imbalance or the use of monofunctional reagents, often referred to as end-capping or chain-stopping agents. mdpi.com In the context of this compound polymerization, a monofunctional silanol or a related compound can react with the growing polymer chains, effectively terminating their propagation.

For instance, the introduction of a monofunctional trialkylsilane, which possesses only one reactive site, can cap the reactive silanol end-groups of the growing poly(tripropylsiloxane) chains. The extent of molecular weight control is directly proportional to the concentration of the end-capping agent added to the polymerization mixture. A higher concentration of the end-capping agent will result in shorter polymer chains and consequently, a lower average molecular weight.

Illustrative Data on the Effect of an End-Capping Agent on the Molecular Weight of a Polysiloxane

Table 1: Effect of End-Capping Agent Concentration on the Molecular Weight and Polydispersity Index (PDI) of a Polysiloxane.
ExperimentMolar Ratio (this compound : End-Capper)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)
1100 : 055,000115,5002.1
2100 : 128,00057,4002.05
3100 : 215,00030,7502.05
4100 : 56,50013,4552.07

Control of Reaction Conditions:

The kinetics of the polycondensation of this compound are significantly influenced by reaction parameters such as temperature, catalyst concentration, and the removal of condensation byproducts (e.g., water). researchgate.net By carefully controlling these conditions, the rate of polymerization and the final molecular weight can be managed.

Higher reaction temperatures generally lead to faster reaction rates but can also promote side reactions, such as cyclization, which can limit the achievable molecular weight. The choice and concentration of the catalyst (acidic or basic) also play a crucial role in determining the polymerization kinetics and the structure of the resulting polymer. researchgate.net Efficient removal of water from the reaction mixture is critical to drive the equilibrium towards polymer formation and achieve high molecular weights.

Tailoring of Polymer Architectures

The architecture of polysiloxanes derived from this compound can be tailored from simple linear chains to more complex branched or cross-linked networks by controlling the functionality of the monomers and the polymerization conditions.

Linear vs. Branched Architectures:

The self-condensation of a monofunctional organosilanol like this compound would theoretically lead to the formation of a dimer, tripropyl(tripropylsiloxy)silane. To build higher molecular weight polymers, co-condensation with di- or trifunctional silanes is necessary. The architecture of the resulting polysiloxane is directly related to the functionality of the co-monomers used.

Linear Architectures: To synthesize linear poly(tripropylsiloxane) chains, this compound can be used as an end-capping group in the polycondensation of a difunctional silanediol (B1258837), such as dipropyldisilanol. The this compound will control the chain length by terminating the propagation at both ends.

Branched Architectures: The introduction of a trifunctional silanetriol as a co-monomer in the polymerization with a difunctional silanediol and this compound as an end-capper will lead to the formation of branched polymer structures. The trifunctional monomer acts as a branching point, from which multiple polymer chains can propagate. The density of branching can be controlled by adjusting the molar ratio of the trifunctional monomer in the reaction mixture.

Illustrative Data on the Influence of Monomer Functionality on Polymer Architecture

Table 2: Effect of Monomer Functionality on the Architecture of Polysiloxanes.
ExperimentMolar Ratio (Difunctional : Trifunctional)Resulting Polymer ArchitectureIntrinsic Viscosity [η] (dL/g)
1100 : 0Linear0.85
298 : 2Lightly Branched0.72
395 : 5Moderately Branched0.58
490 : 10Highly Branched0.41

This table provides a generalized representation of how monomer functionality influences polymer architecture, as reflected by changes in intrinsic viscosity. Specific experimental data for this compound-based systems is not widely available.

Controlled Polymerization Techniques:

Advanced polymerization techniques can offer more precise control over the architecture of polysiloxanes. While less common for simple polycondensation of this compound, methods like the Piers-Rubinsztajn reaction, which involves the reaction of a silanol with a hydrosilane catalyzed by B(C₆F₅)₃, can be employed to create well-defined polymer architectures under mild conditions. This reaction allows for the synthesis of block copolymers and other complex structures with a high degree of control.

By strategically designing the monomer precursors and controlling the reaction sequence, it is possible to synthesize a wide range of poly(tripropylsiloxane)-containing materials with tailored molecular weights and architectures, enabling the fine-tuning of their physical and chemical properties for advanced applications.

Interactions and Surface Chemistry of Tripropylsilanol and Intrinsic Silanol Groups

Silanol (B1196071) Group Speciation on Metal Oxide and Inorganic Surfaces

The surface of materials like amorphous silica (B1680970) is not uniform and presents a variety of silanol groups that can be broadly classified based on their connectivity to the underlying silicon atoms. These species are often described using Qn terminology in NMR spectroscopy, where 'n' denotes the number of bridging oxygen atoms (siloxane bonds) connecting the silicon atom to the rest of the silica framework.

Isolated silanols, also referred to as free or single silanols, consist of a silicon atom bonded to three bridging oxygen atoms within the silica framework and one surface hydroxyl group (≡SiOH). researchgate.netrutgers.edu These groups are considered "isolated" when the distance between them is large enough to prevent hydrogen bonding, typically greater than 3 Å. aip.org

The characterization of isolated silanols is primarily accomplished through spectroscopic techniques. In infrared (IR) spectroscopy, isolated silanols exhibit a sharp and narrow absorption band at approximately 3740-3750 cm⁻¹. researchgate.netnih.gov This distinct peak is a hallmark of non-hydrogen-bonded O-H stretching vibrations.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. In ¹H MAS NMR spectra, isolated silanols typically show a resonance at around 1.7-1.9 ppm. In ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, the silicon atom of a Q³ species gives a characteristic signal around -100 to -103 ppm. researchgate.net

Geminal silanols consist of a silicon atom bonded to two hydroxyl groups and two bridging oxygen atoms within the silica framework (=Si(OH)₂). researchgate.netrutgers.edu These two hydroxyl groups are attached to the same silicon atom and are typically not hydrogen-bonded to each other. aip.org

Spectroscopic characterization helps to distinguish geminal silanols from other species. While their IR absorption bands can be more complex and sometimes overlap with other signals, they are often identified in the region of O-H stretching vibrations. core.ac.uk Their presence has been confirmed in a variety of silica materials. nih.govcdc.gov

The most definitive identification of geminal silanols comes from ²⁹Si NMR spectroscopy. nih.govcdc.gov The silicon atom of a Q² species, being bonded to two hydroxyl groups, is more shielded than a Q³ silicon atom and thus resonates at a distinct chemical shift, typically around -90 to -93 ppm. researchgate.net Studies have shown that geminal hydroxyls can account for a significant portion, from 21-65%, of the total surface hydroxyl groups on various silicas. nih.govcdc.gov

Vicinal silanols are single hydroxyl groups attached to adjacent silicon atoms (≡Si-O-Si≡) that are close enough to interact through hydrogen bonds. aip.org The distance between the oxygen atoms in interacting vicinal silanols is typically in the range of 2.5–2.8 Å, which is optimal for hydrogen bonding. aip.org

The presence of hydrogen bonding significantly affects the spectroscopic signature of these silanols. In IR spectroscopy, instead of a sharp peak like isolated silanols, hydrogen-bonded vicinal silanols give rise to a broad absorption band at lower frequencies, generally centered around 3200-3600 cm⁻¹. aip.orgresearchgate.net This broadening is a result of the diverse strengths and geometries of the hydrogen bonds present on the amorphous surface. aip.org The relative populations of isolated versus vicinal silanols can be influenced by thermal treatments. core.ac.uk

The table below summarizes the characteristic spectroscopic signals for different silanol species.

Silanol TypeNMR Notation¹H NMR Chemical Shift (ppm)²⁹Si NMR Chemical Shift (ppm)IR O-H Stretching Frequency (cm⁻¹)
Isolated Silanol~1.7 - 1.9~ -100 to -103Sharp band at ~3740 - 3750
Geminal SilanolVaries~ -90 to -93-
Vicinal SilanolVaries~ -100 to -103Broad band at ~3200 - 3600

Data compiled from multiple spectroscopic studies.

Surface siloxane bridges (≡Si-O-Si≡), denoted as Q⁴ species in NMR (a silicon atom bonded to four bridging oxygens), are in a dynamic equilibrium with silanol groups. nih.govacs.org This interconversion is a key process that governs the hydrophilicity and reactivity of the silica surface. rutgers.edu The reaction can be represented as:

≡Si-O-Si≡ + H₂O ⇌ ≡Si-OH + HO-Si≡

This process is reversible and can be influenced by the presence of water and temperature. nih.govacs.org Exposing a dehydroxylated silica surface to water vapor can lead to the hydrolysis of strained siloxane bonds, reforming silanol groups (rehydroxylation). Conversely, heating a hydroxylated surface can cause adjacent silanols to condense, releasing a water molecule and forming a siloxane bridge (dehydroxylation). rutgers.edu Studies using Attenuated Total Reflectance IR (ATR-IR) spectroscopy have demonstrated this reversible conversion between surface siloxanes and hydrogen-bonded silanols even at room temperature by varying humidity. nih.govacs.orgresearchgate.net

Reactive Characteristics of Surface-Bound Silanol Groups

The reactivity of silica surfaces is largely dictated by the behavior of the surface-bound silanol groups, particularly their ability to be removed and restored.

Dehydroxylation is the process of removing silanol groups from the silica surface, typically through thermal treatment (calcination). This process involves the condensation of neighboring silanol groups to form siloxane bridges and water, which then desorbs from the surface. The ease of dehydroxylation depends on the proximity of the silanol groups. Vicinal silanols, which are already close together, can condense at moderate temperatures (starting around 200-400°C). The removal of isolated silanols requires higher temperatures as it depends on the mobility of surface species. psu.edu Complete dehydroxylation is difficult to achieve and often requires temperatures above 1000°C. The process generally follows first-order kinetics. arizona.edu

The kinetics of these processes are complex and depend on factors such as the initial silanol density, surface morphology, temperature, and water vapor pressure. arizona.edugeologyscience.ru

Quantification of the Acidic Character of Surface Silanols through pKa Studies

The acidity of silanols, including tripropylsilanol, is a key determinant of their reactivity and interaction at interfaces. While a specific pKa value for isolated this compound is not extensively documented in readily available literature, the acidic character can be understood in the context of related silanol compounds and general chemical principles.

The acidic nature of the silanol group in this compound makes it a strong hydrogen bond donor, a property that is fundamental to its surface and interfacial behavior. ic.ac.uk

Table 1: Comparative pKa Values of Silanols and Related Compounds

Compound pKa Reference
Trimethylsilanol ~11 wikipedia.org

Note: The pKa value for this compound is not explicitly available and is inferred to be in the range of alkylsilanols.

Interfacial Phenomena and Adsorption Mechanisms Involving this compound

The behavior of this compound at interfaces is governed by a combination of factors, including its ability to adsorb onto various surfaces and the nature of the intermolecular forces involved.

Adsorption Behavior on Diverse Inorganic Substrates

This compound can adsorb onto a variety of inorganic substrates, with the mechanism and extent of adsorption being highly dependent on the nature of the substrate surface. The primary interaction often involves the formation of hydrogen bonds between the silanol group of this compound and surface hydroxyl groups present on many inorganic oxides.

On silica surfaces, which are rich in silanol groups, this compound can adsorb through hydrogen bonding. nih.gov The adsorption can be described by models such as the Langmuir isotherm, particularly when considering different types of surface silanol groups with varying affinities. nih.gov The propyl groups, being nonpolar, can also interact with hydrophobic regions of a modified silica surface.

For alumina substrates, the surface chemistry is more complex, with both acidic and basic sites. This compound can interact with the surface hydroxyl groups on alumina, with the nature of the interaction being influenced by the surface's acid-base properties.

On titania surfaces, the adsorption of silanols is also expected to occur via interactions with surface hydroxyl groups. The extent of adsorption and the orientation of the adsorbed molecules can be studied using techniques like FTIR spectroscopy, which can provide insights into the nature of the surface-adsorbate bonds. nih.govcolab.wsresearchgate.net

Table 2: Summary of this compound Adsorption on Inorganic Substrates

Substrate Primary Adsorption Mechanism Expected Surface Interaction
Silica Hydrogen Bonding Strong
Alumina Hydrogen Bonding, Acid-Base Interactions Moderate to Strong

Role of Hydrogen Bonding in Interfacial Adhesion and Stabilized Systems

Hydrogen bonding is a critical factor in the interfacial adhesion of this compound and its ability to stabilize colloidal systems. ic.ac.uk The silanol group of this compound can act as both a hydrogen bond donor (through the hydrogen atom) and an acceptor (through the oxygen atom). This allows for the formation of strong hydrogen bonds with hydroxylated surfaces of inorganic materials, leading to significant adhesion. researchgate.netresearchgate.net

Contribution to Pickering Emulsion Stabilization Mechanisms

This compound itself is not typically used as a primary stabilizer in Pickering emulsions. Instead, its key contribution lies in the surface modification of solid particles, such as silica nanoparticles, which then act as the stabilizing agents. researchgate.netbohrium.com Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a mechanical barrier against coalescence. nih.gov

For silica nanoparticles to be effective Pickering stabilizers, their surface wettability needs to be intermediate between that of the oil and water phases. Unmodified silica is generally too hydrophilic. This compound can be used to hydrophobize the silica surface by reacting its silanol group with the surface silanols of the nanoparticles, attaching the nonpolar tripropylsilyl groups to the surface. This modification increases the hydrophobicity of the silica particles, allowing them to adsorb more effectively at the oil-water interface and stabilize the emulsion. researchgate.netbohrium.com The degree of surface coverage with tripropylsilyl groups can be tailored to achieve the optimal wettability for a given oil-water system.

Silanol Interactions with Organic and Polymeric Phases

This compound can also interact with organic and polymeric materials, primarily through grafting and coupling reactions, leading to the modification of the polymer's surface properties.

Grafting and Coupling Mechanisms of Organosilanols to Organic Polymers

Organosilanols can be grafted onto the surface of organic polymers to impart desired properties such as improved adhesion, wettability, or biocompatibility. mdpi.comnih.gov While specific examples involving this compound are not abundant in the literature, the general mechanisms for grafting silanes to polymers can be applied.

For polymers with functional groups, such as hydroxyl or carboxyl groups, this compound can potentially undergo a condensation reaction to form a covalent bond. However, for nonpolar polymers like polyethylene and polypropylene , which lack reactive functional groups, a "grafting from" or "grafting to" approach is often employed. nih.govmdpi.com This typically involves the use of a compatibilizer or a pre-treatment of the polymer surface to create reactive sites. For instance, plasma treatment or high-energy irradiation can generate radicals on the polymer backbone, which can then react with a suitable silane (B1218182). europeanreview.org

In the context of this compound, it could be used to modify the surface of a polymer that has been pre-functionalized with hydroxyl groups. The silanol group of this compound would then react with the surface hydroxyls, anchoring the tripropylsilyl groups to the polymer surface. This would alter the surface energy and hydrophobicity of the polymer. mdpi.com

Table 3: Potential Grafting Mechanisms of this compound onto Polymers

Polymer Type Potential Grafting Mechanism
Polymers with hydroxyl or carboxyl groups Condensation reaction

Enhancement of Interfacial Adhesion in Hybrid Composites

The performance of hybrid composite materials is critically dependent on the strength and stability of the interface between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix. A strong interface is essential for efficient stress transfer from the flexible polymer to the rigid filler, which is fundamental to achieving enhanced mechanical properties in the composite. researchgate.net Weak interfacial adhesion can lead to premature failure through mechanisms such as debonding, delamination, and crack propagation at the interface. nih.gov

This compound, as a trialkylsilanol, enhances interfacial adhesion through a two-part mechanism: chemical reaction with the filler surface via its silanol group and physical interaction with the polymer matrix via its propyl groups.

Interaction with Inorganic Filler Surfaces:

The surface of common inorganic fillers like silica and glass is typically rich in hydroxyl (-OH) groups. The silanol group (-SiOH) of the this compound molecule can react with these surface hydroxyls through a condensation reaction. This process forms stable covalent siloxane bonds (Si-O-Si) at the filler surface, effectively grafting the this compound molecule onto the inorganic particle. researchgate.net This reaction displaces water and creates a new, chemically modified surface on the filler.

The primary reaction at the filler surface can be represented as:

Filler-OH + HO-Si(CH₂CH₂CH₃)₃ → Filler-O-Si(CH₂CH₂CH₃)₃ + H₂O

This surface treatment passivates the highly polar and hydrophilic surface of the inorganic filler, reducing its tendency to absorb moisture, which can be detrimental to the long-term stability of the composite interface. nbinno.com

Improved Matrix Compatibility and Physical Adhesion:

Once grafted onto the filler surface, the three non-polar propyl (CH₃CH₂CH₂) groups of the this compound molecule are oriented outwards, away from the filler. This creates an organophilic, hydrophobic layer on the surface of the inorganic material. This altered surface chemistry has several beneficial effects:

Enhanced Wetting: The organophilic layer reduces the surface energy of the filler, making it more compatible with the typically non-polar or less polar organic polymer matrix. This improved compatibility leads to better wetting of the filler by the molten or liquid polymer during composite processing.

Physical Interlocking: While this compound does not form covalent bonds with the polymer matrix (unlike bifunctional coupling agents with reactive groups like amino or epoxy), the alkyl chains can create a "fuzzy" interface. nbinno.com This allows for physical adhesion through van der Waals forces and mechanical interlocking as the polymer chains entangle with the surface-grafted propyl groups. This improved physical interaction facilitates more effective stress transfer across the interface compared to an untreated filler.

The enhancement of interfacial adhesion by this compound is therefore a result of transforming the sharp, often incompatible interface between the hydrophilic filler and hydrophobic matrix into a more gradual, compatible interphase region.

Research Findings on Interfacial Adhesion:

While specific research data quantifying the effect of this compound on the mechanical properties of hybrid composites is not extensively detailed in publicly available literature, the principles of its action are well-established in the broader context of silane surface modifiers. The expected impact of such surface modification is an improvement in properties that are highly dependent on interfacial strength.

The following interactive table illustrates the anticipated effects of treating an inorganic filler with this compound in a non-polar polymer matrix, based on the described mechanisms.

PropertyUntreated Filler CompositeThis compound-Treated Filler CompositeRationale for Enhancement
Tensile Strength LowerHigherImproved stress transfer across the filler-matrix interface due to better adhesion and dispersion.
Flexural Modulus LowerHigherEnhanced stiffness resulting from a more integrated and cohesive material structure. nih.gov
Impact Strength LowerHigherBetter dispersion prevents crack propagation, and improved adhesion allows for more effective energy dissipation at the interface. mdpi.com
Water Absorption HigherLowerThe hydrophobic layer created by the propyl groups on the filler surface repels moisture ingress at the interface. nbinno.com

Note: The values in the table are qualitative and represent the expected trend based on the chemical principles of surface modification. Quantitative improvements would depend on the specific polymer, filler, and processing conditions.

Advanced Spectroscopic and Computational Characterization of Tripropylsilanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Silanol (B1196071) Research

NMR spectroscopy is a cornerstone analytical technique for the structural analysis of silanols. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it offers a detailed map of the chemical environment of each atom within the tripropylsilanol molecule.

Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms in this compound, allowing for the clear identification of the propyl groups and the hydroxyl proton. The spectrum is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.

In a typical ¹H NMR spectrum of this compound recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, the signals from the propyl chains are clearly resolved. rsc.org The terminal methyl (CH₃) protons appear as a triplet, a result of coupling with the adjacent methylene (B1212753) (CH₂) protons. The internal methylene protons of the propyl groups appear as multiplets due to coupling with protons on both adjacent carbons. The methylene group directly bonded to the silicon atom also appears as a multiplet. The hydroxyl (OH) proton typically presents as a broad singlet, the chemical shift and broadness of which can be influenced by factors such as concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound rsc.org

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
1.32-1.46m6HSi-CH₂-CH₂ -CH₃
0.97t9HSi-CH₂-CH₂-CH₃
0.56-0.62m6HSi-CH₂ -CH₂-CH₃
Variablebs1HSi-OH

Note: Data recorded in CDCl₃ at 270 MHz. The chemical shift of the Si-OH proton is variable and often appears as a broad singlet (bs). Multiplicities are denoted as m (multiplet) and t (triplet).

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In this compound, each carbon atom of the propyl chain is in a unique chemical environment, giving rise to three distinct signals in the ¹³C NMR spectrum. rsc.org The chemical shifts are influenced by the proximity to the silicon atom. The carbon atom directly attached to the silicon (α-carbon) is the most shielded, appearing at the lowest chemical shift value, while the terminal methyl carbon (γ-carbon) is the most deshielded.

Table 2: ¹³C NMR Spectroscopic Data for this compound rsc.org

Chemical Shift (δ) (ppm)Assignment
18.3Si-CH₂-C H₂-CH₃
18.0Si-CH₂-CH₂-C H₃
16.7Si-C H₂-CH₂-CH₃

Note: Data recorded in CDCl₃ at 67.8 MHz. Assignments are based on typical chemical shift trends in alkylsilanes.

Silicon-29 (²⁹Si) NMR is a powerful tool for directly probing the silicon environment. magritek.com This technique is particularly valuable for distinguishing between silanols (R₃SiOH) and their condensation products, disiloxanes (R₃Si-O-SiR₃). magritek.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. magritek.com

For this compound, the silicon atom is of the T¹ type (a silicon atom bonded to one other silicon or a heteroatom in a chain or network). In its corresponding disiloxane (B77578), hexapropyldisiloxane (B104136), the silicon environment is different, leading to a distinct chemical shift. Generally, the formation of a siloxane bridge (Si-O-Si) from a silanol group (Si-OH) results in a downfield shift (to a higher ppm value) of the ²⁹Si resonance. This allows for the unambiguous identification of both species in a mixture and can be used to monitor processes such as the condensation of this compound.

When silanols are immobilized on a surface, such as silica (B1680970) nanoparticles, their local environment can be investigated using solid-state NMR (ssNMR) spectroscopy. mdpi.comresearchgate.net This technique provides critical information on the structure, mobility, and interactions of surface-bound species. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, revealing details about the local microenvironment. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ²⁹Si and to provide information about the proximity of different nuclei (e.g., ¹H and ²⁹Si). mdpi.com For a surface functionalized with this compound, ¹H ssNMR can differentiate between silanol protons involved in strong hydrogen bonding (which resonate at higher chemical shifts, e.g., 5.70 ppm) and those that are isolated or weakly hydrogen-bonded (resonating at lower chemical shifts, e.g., 3.75 ppm). cambridge.org Similarly, ²⁹Si ssNMR can distinguish between silicon atoms in different surface sites, providing insight into the uniformity of the surface coverage and the nature of the bonding to the substrate. researchgate.netresearchgate.net

Infrared (IR) Absorption Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in molecules. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The silanol (Si-OH) group has a characteristic vibrational signature in the IR spectrum, making IR spectroscopy an excellent tool for its identification. mdpi.com The most prominent feature is the O-H stretching vibration, which is sensitive to the local molecular environment, particularly hydrogen bonding. researchgate.net

Isolated ("Free") Silanols : In a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, this compound will exhibit a sharp, well-defined absorption band in the range of 3700–3740 cm⁻¹. researchgate.net This peak is characteristic of a "free" or non-hydrogen-bonded hydroxyl group.

Hydrogen-Bonded Silanols : In the solid state, in a pure liquid, or in a concentrated solution, this compound molecules associate via hydrogen bonds. This interaction weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become significantly broader. researchgate.net This broad band typically appears in the region of 3100–3600 cm⁻¹. researchgate.net The presence and shape of this band provide direct evidence of intermolecular association.

Therefore, by analyzing the Si-OH stretching region in the IR spectrum, one can readily determine the state of association of this compound molecules.

In Situ IR Spectroscopy for Real-Time Reaction Mechanism Elucidation

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing reaction mechanisms in real-time, providing a "molecular video" of the chemical transformations as they occur. mdpi.com This technique allows for the monitoring of reactants, intermediates, and products under actual reaction conditions without the need for sample extraction. mdpi.com

Vibrational Sum Frequency Spectroscopy (VSFS) for Probing Interfacial Silanol Orientations

Vibrational Sum-Frequency Spectroscopy (VSFS) is a surface-specific nonlinear optical technique that provides detailed information about the structure, orientation, and conformation of molecules at interfaces. nih.govmpg.de As a second-order nonlinear optical process, VSFS is inherently sensitive to interfaces where centrosymmetry is broken, making it an ideal tool for studying the orientation of this compound at liquid-vapor, liquid-solid, and other interfaces. mpg.denih.gov

The technique combines a tunable infrared (IR) laser beam with a fixed-visible laser beam to generate a third beam at the sum frequency. mpg.de A signal is resonantly enhanced when the IR frequency matches a vibrational mode of the interfacial molecules, providing molecular specificity. mpg.de The polarization-dependent nature of VSFS allows for the determination of the average orientation of specific molecular groups, such as the Si-OH group of this compound, at an interface. nih.govmpg.de

Table 1: Key Information Provided by VSFS for this compound

Information ProvidedDescription
Molecular Orientation Determines the tilt angle and ordering of this compound molecules at an interface. nih.gov
Interfacial Structure Provides insights into the packing and arrangement of silanol molecules. nih.gov
Hydrogen Bonding Probes the nature and extent of hydrogen bonding of the silanol group at the interface. researchgate.net
Surface Coverage Can be used to estimate the density of this compound molecules on a surface. umn.edu

This table summarizes the principal applications of Vibrational Sum Frequency Spectroscopy in the characterization of this compound at interfaces.

Research has utilized VSFS to understand the behavior of molecules at various interfaces, including the liquid/vapor interface of water and the surfaces of organic electronic materials. researchgate.netumn.edu For this compound, this technique can elucidate how the propyl chains and the silanol headgroup orient themselves in different environments, which is crucial for understanding its role in surface modification and as a surfactant.

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a cornerstone analytical technique for the identification and quantification of chemical compounds. wikipedia.org It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). innovareacademics.in

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. innovareacademics.inbioanalysis-zone.com This high accuracy enables the deduction of the elemental composition of a compound, which is invaluable for identifying unknown substances and confirming the identity of synthesized molecules like this compound. innovareacademics.inmeasurlabs.com

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can differentiate between compounds that have the same integer mass but different elemental formulas. bioanalysis-zone.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of HRMS instruments that provide high resolving power. innovareacademics.inlabmanager.com This precision is critical in complex sample matrices where numerous compounds may be present. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgshimadzu.com It is a "gold standard" for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its reaction products. wikipedia.orgshimadzu.com

In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and detected. wikipedia.org This process allows for both the identification of the compounds based on their mass spectra and their quantification based on the peak areas in the chromatogram. shimadzu.com GC-MS is widely used in environmental analysis, food safety, and chemical process monitoring to identify and quantify reaction products, byproducts, and impurities. thermofisher.comspectroinlets.com

Table 2: Comparison of HRMS and GC-MS for this compound Analysis

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Accurate mass determination and elemental composition. innovareacademics.inmeasurlabs.comSeparation, identification, and quantification of volatile compounds. wikipedia.orgshimadzu.com
Resolution Very high, can distinguish between isobaric compounds. bioanalysis-zone.comLower mass resolution than HRMS, but provides chromatographic separation. wikipedia.org
Information Provided Exact mass, elemental formula, structural information from fragmentation. labmanager.comRetention time, mass spectrum, quantitative data. shimadzu.com
Typical Application Structure elucidation, identification of unknowns. measurlabs.comAnalysis of complex mixtures, reaction monitoring, purity assessment. thermofisher.comthermofisher.com

This table provides a comparative overview of the strengths and applications of HRMS and GC-MS in the analysis of this compound.

Other Advanced Spectroscopic and Analytical Methods

Beyond the techniques detailed above, a range of other analytical methods contribute to a comprehensive understanding of this compound and its derivatives.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edusurfacesciencewestern.com This technique is particularly useful for determining the surface hydroxyl content of materials. By heating a sample, the mass loss corresponding to the removal of physisorbed water and the condensation of surface silanol groups can be quantified. researchgate.netmdpi.com For silica-based materials, TGA can distinguish between different types of hydroxyl groups based on the temperature at which they are removed. researchgate.netrsc.org

X-ray Diffraction (XRD): XRD is a powerful technique for determining the atomic and molecular structure of crystalline materials. xos.comanton-paar.com While this compound itself is a liquid at room temperature, its structured derivatives or its interactions with crystalline surfaces can be studied using XRD. The technique relies on the diffraction of X-rays by the regular arrangement of atoms in a crystal, which produces a unique diffraction pattern. xos.comiitk.ac.in Analysis of this pattern reveals information about the crystal lattice, molecular packing, bond lengths, and bond angles. creative-biostructure.comwikipedia.org

Computational Chemistry and Molecular Modeling for Silanol Systems

Computational chemistry and molecular modeling provide theoretical insights that complement experimental findings. tarosdiscovery.comkallipos.gr These methods use the principles of quantum mechanics and classical mechanics to model the behavior of molecules. kallipos.gr

For silanol systems like this compound, computational methods can be used to:

Predict Molecular Geometry: Calculate the most stable three-dimensional structure of the molecule. kallipos.gr

Simulate Spectroscopic Data: Generate theoretical IR and other spectra that can be compared with experimental results to aid in spectral assignment.

Investigate Reaction Mechanisms: Model the energy landscape of a reaction, identifying transition states and intermediates to understand how a reaction proceeds. youtube.com

Study Intermolecular Interactions: Analyze the nature and strength of hydrogen bonding and other non-covalent interactions that govern the properties of this compound in condensed phases and at interfaces.

These computational approaches, which include methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), are essential for interpreting complex experimental data and for predicting the properties and reactivity of new silanol-based systems. kallipos.gr

Density Functional Theory (DFT) Simulations for Understanding Silanol Reactivity and Electronic Structure

While specific DFT studies on this compound are not widely available in the surveyed literature, the principles of such analyses can be understood from studies on related silanol compounds and silica surfaces. For instance, DFT has been employed to study the adsorption of silanol molecules on oxidized aluminum surfaces, revealing details about the condensation mechanism and the formation of chemical bonds between the silanol and the surface. In such studies, the calculated reaction energies indicated that the bond formation between the silanol molecule and the surface was slightly more exothermic than the condensation reaction between two silanol molecules themselves. This suggests that the interaction with the surface is energetically favorable.

Furthermore, DFT calculations have been instrumental in understanding the reactivity of different types of silanol groups on silica surfaces, such as isolated, geminal, and vicinal silanols. These studies show how the local environment and the presence of neighboring silanols influence the acidity and reactivity of the Si-OH group. For example, the heat of interaction of water is found to be higher with associated silanols compared to isolated ones. DFT can also be used to calculate atomic charges, which provides insight into the electrophilic or nucleophilic nature of different atomic sites within the molecule. In studies of other organosilicon compounds, DFT has been used to calculate the charge distribution in the transition state of reactions, helping to elucidate reaction mechanisms.

For this compound, a DFT analysis would typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated.

Table 1: Predicted Electronic Properties from a Prototypical DFT Analysis of a Silanol

PropertySignificance
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Electron Density Distribution Reveals the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic or nucleophilic attack.
Calculated Dipole Moment Provides information about the molecule's polarity, which influences its solubility and intermolecular interactions.
Atomic Charges Quantifies the partial charge on each atom, offering insights into local reactivity and the nature of chemical bonds.

These theoretical calculations provide a foundational understanding of the intrinsic chemical nature of this compound, which can then be used to predict its behavior in various chemical reactions and interactions.

Molecular Dynamics (MD) Simulations for Simulating Silanol-Water Interface Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as diffusion, conformational changes, and the behavior of molecules at interfaces.

While specific MD simulations focusing solely on the this compound-water interface are not readily found in the literature, extensive research on the silica-water interface provides a strong basis for understanding how a silanol like this compound would behave. These studies are critical for applications ranging from materials science to geochemistry. In simulations of the silica-water interface, the silanol groups (≡Si-OH) on the silica surface are shown to play a crucial role in structuring the adjacent water molecules through hydrogen bonding.

Reactive MD simulations, using force fields like ReaxFF, have been particularly insightful. These simulations can model chemical reactions, such as the dissociation of water and the interaction of the resulting species with the silica surface. For example, simulations have shown that upon introduction of water to a silica surface, chemical equilibrium at the interface, involving reactions with silanol groups, can be reached in approximately 250 picoseconds. These simulations also reveal mechanisms of water penetration into silica, such as a "hydrogen hopping" process similar to the Grotthuss mechanism, where protons are transferred between oxygen atoms.

An MD simulation of the this compound-water interface would provide valuable data on several key dynamic properties.

Table 2: Key Parameters from MD Simulations of a Silanol-Water Interface

ParameterDescriptionTypical Findings from Silica-Water Simulations
Radial Distribution Functions (RDFs) Describes how the density of surrounding particles varies as a function of distance from a reference particle. For the silanol's oxygen and hydrogen atoms with water, RDFs would reveal the structure of the hydration shell.Sharp peaks in the O(silanol)-H(water) and H(silanol)-O(water) RDFs indicate strong hydrogen bonding.
Hydrogen Bond Lifetimes The average duration of a hydrogen bond between the silanol and water molecules.Lifetimes are on the order of picoseconds and are influenced by the local environment and water density.
Diffusion Coefficient of Water Measures the rate at which water molecules move at the interface.The diffusion of water is typically slower near the silanol interface compared to bulk water due to strong interactions.
Orientation of Water Molecules The preferred orientation of water molecules with respect to the silanol group.Water molecules orient themselves to maximize hydrogen bonding with the silanol's hydroxyl group.

These simulations can thus offer a dynamic, atomistic picture of how this compound interacts with its aqueous environment, which is fundamental to understanding its behavior in various applications.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry provides powerful tools for predicting spectroscopic signatures, which can then be compared with experimental data to validate the computational model or to help interpret complex experimental spectra. DFT calculations are commonly used to predict a variety of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

For this compound, while specific computational spectroscopic studies are not detailed in the available literature, experimental NMR data has been reported.

Table 3: Experimental NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
¹H1.41-1.29m-
0.94t7.2
0.55-0.49m-
¹³C18.6--
18.5--
17.4--

Note: NMR data can vary slightly based on the solvent and experimental conditions.

Computational methods can be used to calculate these NMR chemical shifts. The process typically involves optimizing the geometry of the molecule and then performing a NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Agreement between the calculated and experimental shifts provides confidence in the accuracy of the computed molecular structure.

Similarly, vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. For this compound, the O-H stretch would be a particularly important feature in the IR spectrum, and its calculated frequency would be sensitive to the molecule's conformation and any intermolecular hydrogen bonding.

Intermolecular interactions, such as the hydrogen bonding between two this compound molecules to form a dimer, can also be modeled. By calculating the binding energy of such a dimer, the strength of this interaction can be quantified. This is crucial for understanding the physical properties of this compound, such as its boiling point and viscosity. DFT calculations can also reveal the subtle changes in geometry and vibrational frequencies that occur upon dimer formation.

Advanced Applications and Functional Materials Derived from Tripropylsilanol

Catalytic Applications of Tripropylsilanol and Related Compounds

While the primary applications of this compound are in materials science, its chemical structure also allows it to play a role in certain catalytic systems, particularly in polymerization reactions.

In the field of olefin polymerization, particularly with Ziegler-Natta catalysts, the performance of the catalytic system is highly dependent on the composition of the catalyst, co-catalyst, and any selectivity control agents or external donors. researchgate.netgoogle.com While not a primary ligand in the traditional sense, silanols like this compound can influence the catalytic activity and polymer properties.

The role of compounds like this compound in these systems can be multifaceted. They can interact with the co-catalyst, typically an organoaluminum compound, modifying its reactivity. The silanol (B1196071) group can react with the aluminum alkyl, potentially forming an alumoxane-like species in situ, which can act as an activator for the transition metal center. taylorfrancis.com

Furthermore, the steric bulk of the propyl groups can influence the coordination environment around the active site of the catalyst. This steric hindrance can affect the rate of monomer insertion and the stereoselectivity of the polymerization, thereby influencing the properties of the resulting polymer, such as its molecular weight and tacticity. cmu.edu

The specific effects of this compound as a co-catalyst or ligand are highly dependent on the specific Ziegler-Natta system being used, including the transition metal, the support, and the other components of the catalytic mixture. chula.ac.th

Table 5: Potential Roles of this compound in Olefin Polymerization

Component Potential Interaction with this compound Consequence
Co-catalyst (e.g., Triethylaluminum) Reaction of the silanol group with the aluminum alkyl. Modification of the co-catalyst's activity and the nature of the active species.
Transition Metal Center Coordination of the silanol oxygen to the metal center. Alteration of the electronic and steric environment of the active site.

Further research is needed to fully elucidate the specific mechanisms by which this compound and other silanols influence the complex catalytic processes involved in olefin polymerization.

Contribution to Organocatalytic Systems

While not a catalyst itself, this compound is a direct product of organocatalytic reactions, specifically the oxidation of organosilanes. Research into the organocatalytic oxidation of tripropylsilane (B1662110) demonstrates a highly efficient conversion to this compound. In one such method, the oxidation of the parent silane (B1218182) yields this compound as the desired product. amazonaws.com This process highlights the compatibility of the tripropylsilyl structure with certain organocatalytic systems.

A typical procedure for this transformation involves using a perfluoroketone catalyst in the presence of an oxidizing agent like hydrogen peroxide. amazonaws.com The reaction conditions can be optimized to achieve near-quantitative yields.

Parameter Details Source
Reaction Organocatalytic Oxidation of Tripropylsilane amazonaws.com
Product This compound amazonaws.com
Catalyst Perfluoroketone F amazonaws.com
Oxidizing Agent 30% aqueous H₂O₂ amazonaws.com
Reported Yield 99% amazonaws.com

Nanomaterials and Surface Engineering Exploiting this compound

The modification of surfaces and the functionalization of nanomaterials are significant areas of materials science where silane compounds are frequently employed. The hydroxyl group of silanols can react with surfaces rich in hydroxyl groups (like silica (B1680970) or metal oxides), while the organic substituents can tune surface properties.

Synthesis and Functionalization of Amphiphilic Nanoparticles

Amphiphilic nanoparticles possess both hydrophilic and hydrophobic domains, making them useful for applications such as drug delivery and emulsion stabilization. Functionalization with silanes is a common strategy to impart specific characteristics to nanoparticle surfaces. However, based on available research, there are no specific, detailed findings that document the use of this compound for the synthesis or functionalization of amphiphilic nanoparticles. Research in this area tends to focus on functional silanes that contain additional reactive groups, such as amino or thiol moieties, to facilitate further conjugation. researchgate.netmdpi.com

Engineering of Surface Hydrophobicity and Hydrophilicity

The wettability of a surface, characterized by its hydrophobicity (water-repelling) or hydrophilicity (water-attracting), can be precisely controlled through chemical modification. Silanization is a key technique for this purpose, where the alkyl or aryl groups of the silane molecule can alter the surface energy. gelest.comresearchgate.net The three propyl groups on this compound would be expected to increase the hydrophobicity of a surface it bonds to, due to the nonpolar nature of alkyl chains.

Despite this theoretical role, detailed research studies specifically investigating the use of this compound to engineer surface wettability are not prominently available. The literature on silane-based surface modification often describes a wide range of other alkyl and fluorinated silanes for creating hydrophobic surfaces. gelest.comresearchgate.net

This compound as a Key Intermediate in Organic and Inorganic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organosilicon compounds. Its silicon-hydroxyl bond provides a reactive site for further transformations, such as the formation of siloxanes.

In cobalt-catalyzed dehydrogenative coupling reactions, this compound can react with various dihydrosilanes. This process results in the formation of monohydrosiloxane products in very good yields. acs.org This specific transformation underscores its role as a key building block for creating molecules with Si-O-Si linkages, which are fundamental structures in silicone chemistry. acs.org

Reactant 1 Reactant 2 Catalyst System Product Type Yield Source
This compound Dihydrosilanes Cobalt-based catalyst Monohydrosiloxanes Very Good acs.org

This reactivity makes this compound a useful precursor for the controlled synthesis of specific siloxane structures, which are important in the development of polymers and other advanced materials.

Future Research Directions and Unresolved Challenges in Tripropylsilanol Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. chembam.comrsc.orgresearchgate.net For tripropylsilanol, this translates to developing highly selective and environmentally benign synthetic methods.

A significant challenge in this compound synthesis is the prevention of self-condensation, which leads to the formation of hexapropyldisiloxane (B104136) as a byproduct. Traditional methods often involve the hydrolysis of chlorotripropylsilane, which generates undesirable waste streams. Future research is focused on catalytic approaches that offer higher selectivity and atom economy.

Key areas for future investigation include:

Catalytic Hydrolysis of Tripropylsilane (B1662110): The use of water as a green oxidant for the hydrolysis of tripropylsilane is a promising sustainable route. nih.govresearchgate.net Research is directed towards developing efficient catalysts, including those based on earth-abundant metals like manganese, that can operate under mild conditions and selectively produce this compound while minimizing the formation of disiloxanes. nih.govd-nb.info The development of catalysts that are easily recyclable is also a key consideration. researchgate.net

Direct Catalytic Oxidation: The direct oxidation of tripropylsilane using environmentally friendly oxidants like hydrogen peroxide is another attractive strategy. researchgate.netnih.gov The challenge lies in controlling the reaction to selectively yield the silanol (B1196071) without over-oxidation. Biocatalytic approaches, such as using enzymes like cytochrome P450, have shown promise in the selective oxidation of silanes to silanols. nih.gov

Continuous Flow Synthesis: Continuous flow reactors offer several advantages for chemical synthesis, including improved process control, enhanced safety, and easier scalability. mdpi.commdpi.comdntb.gov.ua Developing continuous flow processes for the synthesis of this compound could lead to more efficient and sustainable production methods. researchgate.netu-tokyo.ac.jp

Synthetic ApproachOxidantKey AdvantagesKey Challenges
Catalytic HydrolysisWaterGreen oxidant, potential for high selectivity. nih.govresearchgate.netCatalyst development, preventing self-condensation.
Direct Catalytic OxidationHydrogen Peroxide, O2Environmentally benign oxidants. researchgate.netnih.govControlling reaction selectivity, avoiding over-oxidation.
Continuous Flow SynthesisVariesImproved process control, safety, and scalability. mdpi.commdpi.comReactor design, process optimization. researchgate.net

In-Depth Elucidation of Transient Intermediates and Reaction Transition States

A fundamental understanding of reaction mechanisms is crucial for optimizing existing processes and designing new chemical transformations. For reactions involving this compound, such as its condensation to form disiloxanes, the direct observation of transient intermediates and transition states is a significant challenge.

Future research in this area will likely involve a combination of advanced spectroscopic techniques and computational modeling:

Advanced Spectroscopic Techniques: In-situ spectroscopic methods like Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring reaction kinetics and identifying intermediate species. researchgate.netacs.orgresearchgate.netcapes.gov.brnih.gov Two-dimensional IR (2D-IR) spectroscopy, for instance, can provide detailed information about the structure and dynamics of hydroxyl groups in different environments. rsc.org

Computational Chemistry: Quantum chemical calculations, such as density functional theory (DFT), can be used to model reaction pathways and calculate the energies and structures of transient intermediates and transition states. mdpi.com This computational approach complements experimental data and provides insights that are difficult to obtain through experiments alone. mdpi.com Isotopic labeling studies can also provide valuable information about reaction mechanisms. researchgate.net

Refined Computational Models for Predicting Complex Silanol-Surface Interactions

The interaction of this compound with surfaces is critical for its application in areas like surface modification and as a coupling agent. Developing accurate and predictive computational models for these complex interactions is an ongoing challenge.

Future research will focus on developing more sophisticated models that can capture the nuances of silanol-surface interactions:

Force Field Development: A key area of research is the development of accurate force fields for molecular dynamics (MD) simulations of silanols at interfaces. mdpi.comosti.govacs.orgnih.gov These force fields need to accurately describe the various types of interactions, including covalent bonds, hydrogen bonds, and van der Waals forces, that govern the behavior of this compound on a surface. mdpi.comnih.gov

Multiscale Modeling: Combining different computational techniques, such as DFT and MD, in a multiscale modeling approach can provide a more comprehensive understanding of silanol-surface interactions across different length and time scales. nih.govimperial.ac.ukresearchgate.net This approach can help bridge the gap between the accuracy of quantum mechanical calculations and the efficiency of classical simulations.

Predicting Self-Assembly: A major goal is to develop models that can accurately predict the self-assembly of this compound molecules on surfaces, including the formation of ordered monolayers. This requires a detailed understanding of the interplay between intermolecular interactions and surface-molecule interactions. frontiersin.orgpnas.org

Rational Design of this compound-Based Functional Materials with Precision-Tailored Properties

This compound serves as a valuable building block for creating functional materials with tailored properties. The rational design of these materials requires precise control over their composition and structure at the molecular level.

Future research will focus on leveraging the reactivity of the silanol group to create novel materials:

Hybrid Organic-Inorganic Materials: By co-condensing this compound with other organosilanes or metal alkoxides, it is possible to synthesize hybrid materials with unique combinations of properties. The challenge is to control the reaction conditions to achieve the desired nanostructure and functionality.

Surface Modification of Nanoparticles: Grafting this compound onto the surface of nanoparticles can improve their dispersibility and introduce new functionalities. frontiersin.orgmdpi.commdpi.compsu.edu This is a promising approach for developing advanced materials for applications in catalysis, sensing, and nanomedicine. nih.gov

Controlled Polymerization: Controlling the polymerization of this compound can lead to the synthesis of well-defined oligomeric and polymeric siloxanes with specific molecular weights and architectures. These materials have potential applications as high-performance coatings, elastomers, and membranes. acs.org

Exploration of Novel Catalytic and Biomedical Applications for this compound Derivatives

While this compound itself has limited direct applications in catalysis and biomedicine, its derivatives hold significant potential. Future research will explore the synthesis and application of these derivatives.

Catalysis: this compound can be used as a ligand to create novel metal complexes with unique catalytic activities. cmu.edu The bulky tripropylsilyl group can influence the steric and electronic properties of the metal center, leading to enhanced selectivity in catalytic reactions. Additionally, this compound-based compounds could function as organocatalysts, utilizing the hydrogen-bonding ability of the silanol group to activate substrates.

Biomedical Applications: The hydrophobic and biocompatible nature of the tripropylsilyl group makes it an interesting component for the design of new biomaterials and drug delivery systems. nih.gov For example, modifying the surface of medical implants with this compound derivatives could improve their biocompatibility. Furthermore, this compound-containing molecules could be explored as prodrugs to enhance the delivery and efficacy of therapeutic agents.

Q & A

Q. What are the key experimental design considerations for synthesizing and characterizing tripropylsilanol to ensure reproducibility?

Methodological Answer:

  • Synthesis Protocols : Optimize reaction conditions (e.g., temperature, solvent, catalyst) and document deviations. Use standardized procedures for silanol synthesis, such as hydrolysis of tripropylchlorosilane under controlled humidity .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure and purity. Cross-validate with infrared (IR) spectroscopy for functional group analysis (e.g., Si-OH stretching at ~3200 cm⁻¹) .
  • Reproducibility : Include control experiments, reagent purity specifications, and detailed metadata (e.g., CASRN 597-52-4) in supplementary materials .

Q. How can researchers effectively analyze physicochemical data (e.g., solubility, boiling point) for this compound?

Methodological Answer:

  • Data Validation : Compare experimental results against literature values (e.g., bp 158°C, density 0.860 g/cm³) while accounting for measurement techniques (e.g., differential scanning calorimetry for melting points) .
  • Statistical Correlation : Use regression analysis to identify outliers in datasets, such as discrepancies in solubility measurements across solvents (e.g., polar vs. nonpolar) .
  • Documentation : Tabulate data with standardized units and uncertainty ranges in appendices .

Q. What are the best practices for integrating this compound into polymer or material science studies?

Methodological Answer:

  • Functionalization : Explore silanol’s reactivity as a crosslinking agent (e.g., condensation with alkoxysilanes) and monitor reaction kinetics using gel permeation chromatography (GPC) .
  • Material Characterization : Apply thermogravimetric analysis (TGA) to assess thermal stability and scanning electron microscopy (SEM) for surface morphology .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity or environmental impact assessments of this compound?

Methodological Answer:

  • Systematic Review : Compile data from analogs (e.g., triethylsilanol) to fill gaps in ecotoxicity endpoints, following EPA guidelines for analog selection (e.g., structural similarity, data quality) .
  • Contradiction Analysis : Apply TRIZ-based frameworks to identify conflicting parameters (e.g., biodegradability vs. bioaccumulation) and propose mitigation strategies .
  • Weight of Evidence : Use probabilistic risk assessment models to reconcile divergent findings, prioritizing peer-reviewed studies over preliminary data .

Q. What advanced strategies can address discrepancies in this compound’s reactivity under varying experimental conditions?

Methodological Answer:

  • Computational Modeling : Combine density functional theory (DFT) calculations with experimental kinetics to predict reaction pathways (e.g., acid-catalyzed condensation) .
  • Cross-Validation : Replicate studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .

Q. How can researchers design cross-disciplinary studies to evaluate this compound’s applications in nanotechnology or biomedicine?

Methodological Answer:

  • Interdisciplinary Frameworks : Use the PICO (Population, Intervention, Comparison, Outcome) model to define hypotheses (e.g., "Does this compound-functionalized nanoparticles enhance drug delivery efficacy?") .
  • Data Triangulation : Combine spectroscopic, in vitro, and in vivo data to validate biocompatibility, referencing NIH guidelines for preclinical reporting .

Methodological Resources

  • Data Analysis : Follow structured templates for linking hypotheses to statistical results (e.g., ANOVA for batch-to-batch variability) .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid biased data collection .
  • Contradiction Management : Use iterative qualitative analysis to reinterpret conflicting findings, emphasizing transparency in limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.